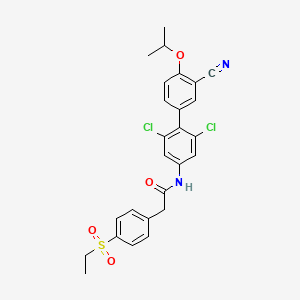
ROR|At agonist 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ROR|At agonist 4 is a synthetic compound that acts as an agonist for the retinoic acid receptor-related orphan receptor gamma-t (RORγt). RORγt is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine interleukin 17 (IL-17) . This compound has garnered significant interest due to its potential therapeutic applications in autoimmune diseases and cancer .
Métodos De Preparación
The synthesis of ROR|At agonist 4 involves several steps, including the preparation of key intermediates and the final coupling reactions. One common synthetic route involves the use of a tetrahydroquinoline scaffold, which is modified through various chemical reactions to produce the final compound . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve scaling up these reactions and optimizing the conditions to meet regulatory standards and ensure consistent quality .
Análisis De Reacciones Químicas
ROR|At agonist 4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may produce dehydroxylated derivatives .
Aplicaciones Científicas De Investigación
ROR|At agonist 4 has a wide range of scientific research applications, including:
Mecanismo De Acción
ROR|At agonist 4 exerts its effects by binding to the ligand-binding domain of RORγt, inducing a conformational change that activates the receptor . This activation leads to the recruitment of coactivator proteins and the subsequent transcription of target genes involved in the differentiation of Th17 cells and the production of IL-17 . The molecular targets and pathways involved include the RORγt response elements (ROREs) within the DNA, which are recognized by the receptor and mediate gene transcription .
Comparación Con Compuestos Similares
ROR|At agonist 4 is unique in its high affinity and specificity for RORγt compared to other similar compounds. Some similar compounds include:
20α-Hydroxycholesterol (20α-OHC): A natural ligand for RORγt with similar affinity but different biological effects.
22®-Hydroxycholesterol (22R-OHC): Another natural ligand with similar affinity but different effects on RORγt.
25-Hydroxycholesterol (25-OHC): A synthetic ligand with similar affinity but different effects on RORγt.
These compounds differ in their chemical structures, binding affinities, and biological effects, highlighting the uniqueness of this compound in its therapeutic potential .
Propiedades
Fórmula molecular |
C26H24Cl2N2O4S |
|---|---|
Peso molecular |
531.4 g/mol |
Nombre IUPAC |
N-[3,5-dichloro-4-(3-cyano-4-propan-2-yloxyphenyl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C26H24Cl2N2O4S/c1-4-35(32,33)21-8-5-17(6-9-21)11-25(31)30-20-13-22(27)26(23(28)14-20)18-7-10-24(34-16(2)3)19(12-18)15-29/h5-10,12-14,16H,4,11H2,1-3H3,(H,30,31) |
Clave InChI |
FITHLNWDMQDPRR-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C(=C2)Cl)C3=CC(=C(C=C3)OC(C)C)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















